4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O/c24-19-11-13-20(14-12-19)25-15-17-26(18-16-25)23(28)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBWGJKNPFCVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with diphenylpiperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds, followed by their subsequent coupling to form the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carboxamide Group
The carboxamide moiety undergoes hydrolysis and aminolysis under specific conditions:
Key Findings :
-
Hydrolysis yields carboxylic acids or salts, depending on conditions .
-
Aminolysis with alkyl/aryl amines produces urea analogs, retaining the piperazine scaffold .
Piperazine Ring Functionalization
The secondary amine in the piperazine ring participates in alkylation and acylation:
Key Findings :
-
Alkylation with methyl iodide introduces methyl groups, enhancing lipophilicity .
-
Acylation modifies pharmacological profiles by altering hydrogen-bonding capacity .
Aromatic Ring Electrophilic Substitution
The 4-fluorophenyl and N,N-diphenyl groups undergo halogenation and nitration:
Key Findings :
-
Fluorine’s strong electron-withdrawing effect directs electrophiles to the meta position .
-
N-Phenyl groups undergo para-substitution due to resonance stabilization .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems:
Key Findings :
-
Cyclization under dehydrating conditions yields six-membered heterocycles .
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Macrocyclic products exhibit constrained conformations, relevant to receptor binding .
Redox Reactions
The carboxamide and aromatic systems participate in reduction and oxidation:
Key Findings :
-
Amide reduction generates secondary amines, altering basicity .
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Oxidation of phenyl rings is limited to electron-rich systems .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify aromatic substituents:
| Reaction | Catalyst | Substrates | Products | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | N-Arylated piperazines |
Key Findings :
Scientific Research Applications
Scientific Research Applications
The applications of 4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide can be categorized into several key areas:
Medicinal Chemistry
- Therapeutic Potential : This compound is being explored for its potential as a therapeutic agent, particularly in targeting various receptors and enzymes involved in disease processes. Its structure allows it to interact effectively with biological targets, potentially acting as an agonist or antagonist .
- Drug Development : Researchers are investigating its role in developing new drugs aimed at treating conditions such as anxiety, depression, and other neurological disorders. The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in psychopharmacology.
Biological Studies
- Receptor Binding Studies : The compound has been utilized in receptor binding studies to understand its interaction with specific targets, such as serotonin receptors. This research is crucial for elucidating its pharmacodynamics and potential side effects .
- Inhibition Studies : Preliminary studies suggest that derivatives of this compound may inhibit certain enzymes implicated in cancer progression, thereby providing a basis for developing anti-cancer therapies .
Chemical Synthesis
- Building Block for Complex Molecules : In organic chemistry, it serves as a versatile building block for synthesizing more complex molecules, which can be vital for creating new pharmaceuticals or materials .
Case Study 1: Receptor Binding Affinity
A study investigated the binding affinity of this compound to serotonin receptors. Results indicated that the compound exhibited significant binding affinity, suggesting its potential utility in treating mood disorders .
Case Study 2: Enzyme Inhibition
Research demonstrated that derivatives of this compound could inhibit histone deacetylase enzymes involved in cancer cell proliferation. Such findings highlight its potential as an anti-cancer agent .
Data Tables
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Therapeutic agent for neurological disorders | Potential modulation of neurotransmitter systems |
| Biological Studies | Receptor binding studies | Significant binding affinity to serotonin receptors |
| Chemical Synthesis | Building block for complex molecules | Versatile use in synthesizing pharmaceuticals |
| Enzyme Inhibition | Anti-cancer research | Inhibition of histone deacetylases |
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogenated Derivatives
- 4-(4-Fluorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide (A3, ): Structure: Features a single 4-fluorophenyl group on the carboxamide nitrogen. Properties: Melting point = 196.5–197.8 °C; yield = 57.3%.
- N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide (): Structure: Substituted with a 4-chlorophenyl group and a triazolo-pyridazine ring. The triazolo-pyridazine group introduces hydrogen-bonding capability, which is absent in the target compound .
Sulfonyl and Aryl Derivatives
4-(4-Methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide () :
- Structure : Contains a methylbenzenesulfonyl group instead of the fluorophenyl moiety.
- Biological Activity : Reported as a potent α-glucosidase inhibitor (docking score: 1,322,817), suggesting sulfonyl groups enhance enzyme interaction via hydrophobic and electrostatic interactions.
- Comparison : The target compound’s fluorophenyl group may offer better metabolic stability than the sulfonyl group, which is prone to enzymatic reduction .
- N-(4-Methoxypyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboximidamide (): Structure: Features a trifluoromethylphenyl group and a methoxypyridinyl substituent.
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|
| Target Compound | Not reported | Not reported | 4-fluorophenyl, N,N-diphenyl |
| A3 (4-Fluorophenyl derivative) | 196.5–197.8 | 57.3 | 4-fluorophenyl, N-(4-fluorophenyl) |
| A6 (4-Chlorophenyl derivative) | 189.8–191.4 | 48.1 | 4-chlorophenyl, N-(4-chlorophenyl) |
| 4-Methylbenzenesulfonyl derivative | Not reported | Not reported | 4-methylbenzenesulfonyl, N,N-diphenyl |
Key Observations :
- Fluorinated derivatives (e.g., A3) generally exhibit higher melting points than chlorinated analogues (e.g., A6), likely due to stronger intermolecular dipole-dipole interactions .
- Yields for halogenated carboxamides range between 45–57%, suggesting synthetic challenges in introducing multiple aryl groups .
Enzyme Inhibition
- The target compound’s structural analogue, 4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide , demonstrates significant α-glucosidase inhibition, highlighting the role of diphenyl groups in binding to hydrophobic enzyme pockets .
- N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-carboxamide ([11C]DPFC, ): Shows high fatty acid amide hydrolase (FAAH) binding affinity (IC₅₀ = 3.3 nM).
Metabolic Stability
- Fluorinated piperazines (e.g., 4-(4-fluorophenyl)piperazine intermediates in ) are frequently used in drug synthesis due to their resistance to cytochrome P450-mediated oxidation, a trait likely inherited by the target compound .
- In contrast, chlorinated derivatives (e.g., A4–A6) may undergo dehalogenation, reducing their in vivo half-life .
Biological Activity
4-(4-Fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide, a compound belonging to the piperazine family, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, exploring its mechanisms, therapeutic potential, and structure-activity relationships (SAR) based on various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20FN3O
- Molecular Weight : 325.38 g/mol
- IUPAC Name : this compound
This compound features a piperazine ring substituted with fluorophenyl and diphenyl groups, which are critical for its biological activity.
Research has indicated that compounds within the piperazine class, including this compound, interact with various neurotransmitter receptors and transporters. Notably, they exhibit affinity for serotonin receptors (5-HT2A and 5-HT2C), which are implicated in mood regulation and neuropsychiatric disorders .
Inhibition of N-Type Calcium Channels
Studies have shown that related compounds can inhibit N-type calcium channels (Cav2.2), which play a significant role in pain perception. This inhibition suggests potential applications in treating chronic pain conditions .
Antimicrobial Activity
Recent investigations into piperazine derivatives have highlighted antimicrobial properties against a range of pathogens. For instance, certain diphenylpiperazine derivatives demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Properties
The anticancer potential of piperazine derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and hepatocellular (Huh-7) cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the piperazine ring and substituents can significantly influence their pharmacological profiles:
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| Fluorine Substitution | Increased potency at serotonin receptors | Enhances lipophilicity |
| Diphenyl Groups | Improved binding affinity | Facilitates interaction with multiple targets |
| Carboxamide Group | Enhances solubility and bioavailability | Critical for receptor binding |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of diphenylpiperazine exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, indicating their potential as antimicrobial agents .
- Cytotoxicity Assays : In vitro assays revealed that several derivatives showed significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values ranging from 20 to 50 µM, suggesting their potential as anticancer agents .
- Pain Management : Research on related compounds indicated effective inhibition of calcium channels associated with pain pathways, providing a basis for further exploration in analgesic drug development .
Q & A
Q. What are the standard synthetic routes for 4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide?
The synthesis typically involves coupling substituted phenylpiperazine derivatives with appropriate carboxamide precursors. Key steps include:
- Reaction of 4-fluorophenylpiperazine with diphenylcarbamoyl chloride in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate nucleophilic substitution .
- Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) to isolate the product .
- Yield optimization by controlling reaction temperature (reflux in ethanol) and stoichiometric ratios .
Q. How is the compound characterized for structural confirmation?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and piperazine ring conformation .
- Infrared (IR) Spectroscopy : Identification of carboxamide C=O stretches (~1680–1690 cm⁻¹) and aromatic C-F bonds (~1200–1250 cm⁻¹) .
- Elemental Analysis : Confirmation of molecular formula (e.g., C₂₃H₂₁FN₃O) by comparing calculated and experimental C/H/N percentages .
Q. What in vitro assays are used for preliminary biological activity screening?
- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase I/II (hCA I/II) inhibition, using acetazolamide as a positive control .
Advanced Research Questions
Q. How do substituent modifications influence biological activity in piperazine carboxamide derivatives?
- Fluorophenyl Position : 2-Fluorophenyl analogs (vs. 4-fluorophenyl) show reduced hCA II inhibition due to steric hindrance at the enzyme’s active site .
- Carboxamide vs. Carbothioamide : Replacement of C=O with C=S (carbothioamide) enhances lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies .
- Diphenyl vs. Monoaryl Substitution : Diphenyl groups increase π-π stacking interactions with aromatic residues in enzyme binding pockets, enhancing affinity .
Q. What mechanistic insights explain contradictory bioactivity data across similar derivatives?
- Assay Variability : Discrepancies in IC₅₀ values may arise from differences in assay conditions (e.g., pH, temperature) or cell line sensitivity .
- Metabolic Stability : Compounds with electron-withdrawing groups (e.g., -F) exhibit longer half-lives in hepatic microsomal assays, confounding in vitro vs. in vivo correlations .
- Crystallographic Evidence : X-ray structures reveal that chair vs. boat conformations of the piperazine ring alter binding modes to targets like dopamine D3 receptors .
Q. What strategies optimize regioselectivity in piperazine carboxamide synthesis?
- Protective Group Chemistry : Use of Boc (tert-butoxycarbonyl) groups to block undesired nitrogen reactivity during coupling reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 4 hours) and improves regioselectivity by uniform heating .
- Computational Modeling : DFT calculations predict favorable transition states for nucleophilic attack, guiding solvent selection (e.g., DMF for polar intermediates) .
Q. How is X-ray crystallography applied to resolve molecular conformation?
- Single-Crystal Diffraction : Crystals grown via slow evaporation (ethanol/water) provide data on bond lengths/angles (e.g., C-F = 1.35 Å) and chair conformation of the piperazine ring .
- Hydrogen Bonding Networks : N–H⋯O interactions stabilize crystal packing, validated by Hirshfeld surface analysis .
Q. What advanced techniques validate enzyme inhibition mechanisms?
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) between the compound and hCA II .
- Molecular Dynamics Simulations : Predicts stable binding poses in the hCA II active site over 100-ns trajectories .
- Site-Directed Mutagenesis : Substitution of key residues (e.g., His94 in hCA II) confirms critical interactions with the fluorophenyl moiety .
Methodological Notes
- Avoid Commercial Sources : Reliable data should prioritize peer-reviewed journals (e.g., Bioorganic Chemistry, European Journal of Pharmacology) over vendor websites .
- Data Reproducibility : Detailed synthetic protocols (e.g., solvent ratios, catalyst loading) from PubChem and crystallographic databases ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
